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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional

characteristics of the Chili RNA aptamer in complex with its fluorogenic ligand, DMHBO+ (3,5-

dimethoxy-4-hydroxybenzylidene imidazolinone-oxime). The Chili RNA aptamer is a

synthetically evolved nucleic acid sequence that exhibits a remarkable ability to bind and

induce a large Stokes shift fluorescence in DMHBO+ and similar chromophores, making it a

valuable tool for RNA imaging and biosensor development.

Core Structural Features
The crystal structure of the 52-nucleotide Chili RNA aptamer bound to DMHBO+ reveals a

sophisticated and compact fold essential for its function.[1][2] The aptamer folds into a single

coaxial helical stack, featuring two A-form duplexes (P1 and P2) that flank a central

fluorophore-binding domain (FBD).[2]

A defining characteristic of the FBD is a two-tiered G-quadruplex, which forms the core of the

binding pocket.[1][3] This G-quadruplex structure, along with a trans-sugar-sugar edge G:G

base pair, effectively immobilizes the DMHBO+ ligand through π-π stacking interactions. The

ligand is further anchored by an interaction between its oxime moiety and the RNA backbone.

Crucially, a Watson-Crick G:C base pair within the binding site facilitates a short hydrogen bond

between the N7 of a guanine residue (G15) and the phenolic hydroxyl group of the DMHBO+
ligand. This interaction is pivotal for the fluorescence activation mechanism.
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Mechanism of Fluorescence Activation: Excited-
State Proton Transfer
The Chili RNA aptamer activates the fluorescence of DMHBO+ through an ultrafast excited-

state proton transfer (ESPT) mechanism, a process that mimics large Stokes shift fluorescent

proteins. Upon photoexcitation, a proton is transferred from the neutral phenolic hydroxyl group

of the chromophore to the N7 of the aforementioned guanine residue within the aptamer's

binding pocket. This ESPT event occurs with an exceptionally rapid time constant of 130 fs.

This proton transfer results in the formation of an excited anionic form of the chromophore,

which then emits a photon at a significantly longer wavelength (red-shifted) before returning to

its neutral ground state. This entire process is responsible for the characteristic large Stokes

shift observed in the Chili-DMHBO+ complex. The aptamer selectively binds the protonated

phenol form of DMHBO+, shifting the equilibrium from the phenolate form that is more

prevalent at neutral pH in the absence of the RNA.

Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction

between the Chili RNA aptamer and the DMHBO+ ligand.

Binding and Kinetic

Parameters
Value Reference

Dissociation Constant (KD) Low-nanomolar

Association Rate (kon) ~104 L·mol-1·s-1

Excited-State Proton Transfer

(ESPT) Time Constant
130 fs

Photophysical Properties Value Reference

Excitation Maximum (λex) 456 nm

Emission Maximum (λem) 592 nm

Stokes Shift ~136 nm
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Structural Data (PDB: 7OAX) Value Reference

Method X-ray Diffraction

Resolution 2.24 Å

Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of the Chili-

DMHBO+ system. The following sections outline the key experimental protocols used in its

characterization.

RNA Synthesis and Folding
The 52-nucleotide Chili RNA aptamer is typically prepared by in vitro transcription from a

synthetic DNA template using T7 RNA polymerase. The resulting RNA transcripts are purified

by denaturing polyacrylamide gel electrophoresis (PAGE). For proper folding, the purified RNA

is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by a 20-minute

incubation at 20°C. Magnesium chloride is then added to facilitate the formation of the correct

tertiary structure.

X-ray Crystallography
Co-crystals of the Chili RNA aptamer and DMHBO+ are grown using the hanging-drop vapor

diffusion method.

Complex Formation: The folded RNA and DMHBO+ ligand are mixed in a 1:1.2 molar ratio in

a buffer containing 10 mM HEPES (pH 8.0), 50 mM KCl, and 1.5% DMSO. The mixture is

heated to 95°C for 3 minutes and then cooled to 23°C for 30 minutes. MgCl2 is added to a

final concentration of 5 mM, and the solution is incubated at 4°C for 16 hours.

Crystallization: The RNA-ligand complex is concentrated to approximately 0.5 mM and used

for crystallization screening at 20°C.

Data Collection and Structure Determination: For phasing, crystals can be derivatized with

iridium(III) hexammine. Single-wavelength anomalous dispersion (SAD) data is collected,

and the initial model is used for molecular replacement with native datasets.
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Fluorescence Spectroscopy
Fluorescence measurements are performed to characterize the photophysical properties and

binding affinity of the Chili-DMHBO+ complex.

Fluorescence Screening: To assess fluorescence enhancement, the pre-folded RNA and

DMHBO+ are combined at a concentration of 0.5 µM each in a binding buffer (e.g., 125 mM

KCl, 5 mM MgCl2, and 40 mM HEPES at pH 7.5). After a brief incubation, emission spectra

are recorded with excitation at the maximum absorption wavelength of the complex.

Fluorescence Titration for KD Determination: A fixed concentration of the RNA aptamer is

titrated with increasing concentrations of the DMHBO+ ligand. The increase in fluorescence

intensity is measured as a function of the ligand concentration. The data are then fitted to a

single-site binding model to determine the dissociation constant (KD).

NMR Spectroscopy
NMR spectroscopy is employed to confirm the ligand-dependent formation of the G-quadruplex

structure.

Sample Preparation: The Chili RNA aptamer is prepared in an appropriate NMR buffer, which

should be free of protons that could interfere with the signal (e.g., using deuterated buffers).

1H NMR Spectroscopy: One-dimensional 1H NMR spectra are recorded. The imino proton

region (10-15 ppm) is particularly informative. Imino protons involved in the Hoogsteen base

pairing of G-quartets typically resonate between 10 and 12 ppm. The appearance of

characteristic signals in this region upon the addition of DMHBO+ provides direct evidence

for the formation of the G-quadruplex structure.

Visualizations
Experimental Workflow for Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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